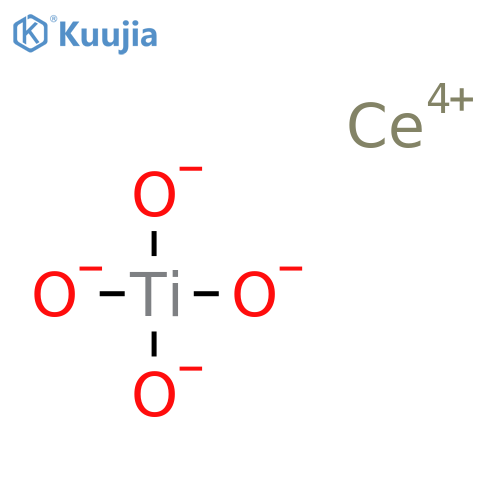Cas no 52014-82-1 (cerium; oxygen(-2) anion; titanium)

52014-82-1 structure
商品名:cerium; oxygen(-2) anion; titanium
CAS番号:52014-82-1
MF:CeO4Ti
メガワット:251.980598449707
CID:367771
cerium; oxygen(-2) anion; titanium 化学的及び物理的性質
名前と識別子
-
- CERIC TITANATE
- cerium
- CERIUM TITANATE
- cerium,oxygen(2-),titanium
- Cerium titanium oxide (CeTiO4)
- Cerium titanium tetraoxide
- oxygen(-2) anion
- titanium
- CERIC TITANATE, 99.9%
- Titanic acid cerium(IV) salt
- Einecs 257-606-5
- CERIC TITANATE, 99.9%CERIC TITANATE, 99.9%CERIC TITANATE, 99.9%CERIC TITANATE, 99.9%
- cerium; oxygen(-2) anion; titanium
-
- インチ: 1S/Ce.4O.Ti/q+4;4*-1;
- InChIKey: LHIPLUYIQFADQO-UHFFFAOYSA-N
- ほほえんだ: [Ti]([O-])([O-])([O-])[O-].[Ce+4]
計算された属性
- せいみつぶんしりょう: 251.83300
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 6
- 回転可能化学結合数: 0
じっけんとくせい
- PSA: 92.24000
- LogP: -0.47520
cerium; oxygen(-2) anion; titanium 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| City Chemical | C410-100GM |
Cerium Titanate |
52014-82-1 | 100gm |
$128.92 | 2023-09-19 |
cerium; oxygen(-2) anion; titanium 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
52014-82-1 (cerium; oxygen(-2) anion; titanium) 関連製品
- 438043-93-7(CERIUM, HYDRATE)
- 64296-68-0(TITANIUM HYDRIDE OXIDE)
- 81670-60-2(CERIUM, COMPD. WITH TITANIUM (2:17))
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
